Methohexital
Overview
Description
Methohexital, also known as methohexitone, is a barbiturate derivative primarily used as an anesthetic. It is classified as a short-acting barbiturate with a rapid onset of action. This compound is commonly used to induce deep sedation or general anesthesia for surgical and dental procedures. It is particularly useful in electroconvulsive therapy due to its ability to lower the seizure threshold .
Scientific Research Applications
Methohexital has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving barbiturate derivatives and their chemical properties.
Biology: It is used in research to understand the effects of barbiturates on biological systems, particularly the central nervous system.
Medicine: this compound is extensively used in clinical settings for inducing anesthesia and deep sedation.
Industry: This compound is used in the pharmaceutical industry for the production of anesthetic drugs.
Mechanism of Action
Target of Action
Methohexital, a barbiturate derivative, primarily targets the GABA_A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance between neuronal excitation and inhibition.
Mode of Action
This compound acts by binding to a distinct site associated with a Cl^- ionopore at the GABA_A receptor . This binding increases the duration of time for which the Cl^- ionopore is open, leading to an increased influx of chloride ions into the neuron . This influx results in hyperpolarization of the neuron, thereby reducing its excitability and inducing a sedative effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the inhibitory effect of GABA, this compound increases the opening duration of the chloride channels on the GABA_A receptors . This leads to an increased influx of chloride ions, causing hyperpolarization and decreased neuronal excitability .
Pharmacokinetics
This compound exhibits rapid onset and short duration of action, making it suitable for induction of anesthesia . It is primarily metabolized in the liver via demethylation and oxidation . The drug’s elimination half-life is approximately 5.6 ± 2.7 minutes , and it is excreted in the feces . The bioavailability of this compound is nearly 100% when administered intravenously .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of neuronal firing . By increasing the duration of chloride ionopore opening at the GABA_A receptor, this compound prolongs the post-synaptic inhibitory effect of GABA in the thalamus . This results in decreased neuronal excitability and induction of sedation .
Safety and Hazards
Future Directions
Methohexital is the preferred agent for use in electroconvulsive therapy (ECT) and has also found utility in procedural sedation for cardioversion, as an induction agent for intubation in neonates, and as a sedative in imaging procedures . Its rapid onset and short duration of action make this drug clinically useful .
Biochemical Analysis
Biochemical Properties
Methohexital interacts with the GABA A receptor, binding at a distinct site associated with a Cl- ionopore . This interaction increases the duration of time for which the Cl- ionopore is open, thus causing an inhibitory effect .
Cellular Effects
This compound, as a barbiturate, is used for the induction of anesthesia prior to the use of other general anesthetic agents and for induction of anesthesia for short surgical, diagnostic, or therapeutic procedures associated with minimal painful stimuli . Little analgesia is conferred by barbiturates; their use in the presence of pain may result in excitation .
Molecular Mechanism
The mechanism of action of this compound involves its binding at a distinct site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, thus prolonging the post-synaptic inhibitory effect of GABA in the thalamus .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its rapid onset of action and short duration of action . It has been commonly used to induce deep sedation or general anesthesia for surgery and dental procedures .
Metabolic Pathways
This compound is primarily metabolized in the liver via demethylation and oxidation . Side-chain oxidation is the primary means of metabolism involved in the termination of the drug’s biological activity .
Transport and Distribution
This compound is administered intravenously and has a bioavailability of approximately 100% . It is distributed within the body via the circulatory system.
Subcellular Localization
As a small molecule drug, this compound does not have a specific subcellular localization. Its site of action is at the GABA A receptor, which is located in the cell membrane .
Preparation Methods
Methohexital can be synthesized through the classic method of making barbituric acid derivatives. The process involves the reaction of malonic ester derivatives with derivatives of urea. Specifically, the allyl-(1-methyl-2-pentynyl) malonic ester is synthesized by alkylation of the malonic ester, starting with 2-bromo-3-hexyne, which gives (1-methyl-2-pentynyl)malonic ester, followed by allylbromide. The final step involves the reaction of the disubstituted malonic ester with N-methylurea to yield this compound .
Chemical Reactions Analysis
Methohexital undergoes several types of chemical reactions, including:
Demethylation: Another significant metabolic pathway for this compound is demethylation, which occurs in the liver.
Common reagents and conditions used in these reactions include liver enzymes that facilitate the oxidation and demethylation processes. The major products formed from these reactions are metabolites that are eventually excreted from the body.
Comparison with Similar Compounds
Methohexital is similar to other barbiturates such as sodium thiopental and thiamylal. it is unique in its rapid onset of action and short duration of effect. This compound is threefold more potent than thiopental and thiamylal, making it a preferred choice for procedures requiring quick induction and recovery .
Similar Compounds
- Sodium thiopental
- Thiamylal
- Pentobarbital
- Secobarbital
This compound’s rapid recovery rate, with consciousness regained within three to seven minutes after induction and full recovery within 30 minutes, makes it particularly advantageous over other barbiturates used in electroconvulsive therapy .
Properties
IUPAC Name |
5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKDOXHBHYTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023287 | |
Record name | Methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.24e-02 g/L | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Methohexital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
Record name | Methohexital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
151-83-7 | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methohexital [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methohexital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methohexital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOHEXITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B8ND5IPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methohexital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methohexital, and how does it work?
A1: this compound is a short-acting barbiturate anesthetic [, , ]. It acts similarly to Thiopental [, ], primarily by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system [Not explicitly mentioned in provided texts]. This leads to a decrease in neuronal excitability and induces anesthesia.
Q2: What is the structural formula and molecular weight of this compound?
A2: this compound is chemically known as α-(±)-1-Methyl-5-(1-methyl-2-pentyn-1-YL)-5-(2-propen-1-YL) 2,4,6 (1H,3H,5H)-pyrimidinetrione. Its molecular formula is C14H18N2O3, and its molecular weight is 262.30 [, ].
Q3: How is this compound administered, and what factors influence its effective dose?
A3: this compound is typically administered intravenously [, , , , , ]. The effective dose can vary depending on factors such as the desired depth of anesthesia, the patient's age, weight, and overall health, and the specific procedure being performed [Not explicitly mentioned in provided texts, but inferred from clinical context].
Q4: What analytical techniques are used to study this compound?
A4: High-performance liquid chromatography (HPLC) is commonly employed to analyze this compound and its impurities. Researchers have developed and validated specific RP-HPLC methods for determining related substances in this compound drug substances []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to assess the chemical stability of this compound in mixtures [].
Q5: How do researchers ensure the quality and consistency of this compound used in research?
A5: Quality control measures are crucial for ensuring the reliability and reproducibility of research findings. Researchers adhere to stringent quality control and assurance protocols throughout the development, manufacturing, and distribution of this compound. This typically involves rigorous analytical method validation, including assessments of accuracy, precision, and specificity, to ensure the compound's identity, purity, and potency [Inferred from research practices and regulatory standards].
Q6: How is this compound used in research?
A6: Due to its rapid onset and short duration of action, this compound has proven to be a valuable tool in various research settings. Researchers use it to induce anesthesia in animal models, particularly in studies investigating neurological processes, cardiovascular function, and pain perception [, , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.